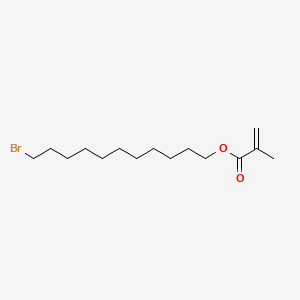

11-Bromoundecyl methacrylate

説明

Significance of Alkyl Methacrylates in Polymer Research

Alkyl methacrylates are a class of monomers that are extensively used in polymer chemistry to produce a vast array of materials with diverse properties. The choice of the alkyl group allows for the fine-tuning of the polymer's characteristics, such as its thermal stability, flexibility, solubility, and mechanical strength. resolvemass.ca For instance, polymers with long alkyl side chains, like those derived from lauryl methacrylate (B99206), tend to be more flexible than those with shorter chains. scirp.org This tunability makes poly(alkyl methacrylate)s (PAMAs) valuable in numerous applications, including their use as viscosity index improvers and pour point depressants in the oil additive industry. mdpi.com The ability to control polymer properties through the selection of the alkyl methacrylate monomer is a cornerstone of custom polymer synthesis. resolvemass.cascirp.org

Role of Halogenated Monomers in Polymer Synthesis and Functionalization

Halogenated monomers, which are polymer building blocks containing elements like fluorine, chlorine, or bromine, play a crucial role in modern polymer science. The introduction of halogens into a polymer structure can significantly enhance its properties, most notably its flame retardancy. Furthermore, the halogen atom serves as a reactive site for post-polymerization modification. This allows for the attachment of various functional groups, enabling the creation of materials with tailored characteristics for specific applications. resolvemass.ca For example, the bromine atom in a monomer can be replaced through nucleophilic substitution reactions with amines, thiols, or azides, leading to the synthesis of cationic polymers, thioether-linked polymers, or intermediates for click chemistry, respectively. This versatility makes halogenated monomers indispensable for designing advanced materials for fields ranging from medicine to electronics. resolvemass.ca

Scope of Academic Inquiry into 11-Bromoundecyl Methacrylate

Academic research into this compound has explored its synthesis, polymerization, and application in various advanced materials. The compound is typically synthesized through the esterification of 11-bromoundecanol with methacryloyl chloride. vulcanchem.com Its methacrylate group allows for polymerization, often initiated by free-radical initiators like AIBN, to form poly(this compound) (PBMA). vulcanchem.comresearchgate.net The terminal bromine atom provides a reactive handle for further chemical modifications, making it a valuable precursor for creating functionalized polymers. vulcanchem.com

Researchers have utilized this compound in the development of materials with controlled permeability and mechanical strength, responsive materials for sensing applications, and composite materials with enhanced interfacial properties. vulcanchem.com It has also been employed in the creation of liquid crystalline polymer membranes for gas separation and in the synthesis of two-dimensional polymers. vulcanchem.com Furthermore, derivatives of this monomer have been investigated for their potential in biomedical applications, such as in drug delivery systems and tissue engineering scaffolds. vulcanchem.com

Chemical and Physical Properties

| Property | Value |

| CAS Number | 33795-49-2 |

| IUPAC Name | 11-bromoundecyl 2-methylprop-2-enoate |

| Molecular Formula | C₁₅H₂₇BrO₂ |

| Molecular Weight | 319.28 g/mol |

| Physical State | Typically a viscous liquid or paste |

| Boiling Point | Approximately 360.3°C at 760 mmHg |

| Flash Point | Approximately 171.7°C |

| Vapor Pressure | 2.25 × 10⁻⁵ mmHg at 25°C |

The data in this table is compiled from multiple sources. vulcanchem.com

Synthesis and Polymerization

The most common method for synthesizing this compound involves the reaction of 11-bromoundecanol with methacryloyl chloride. This esterification is typically carried out in the presence of a base like triethylamine (B128534) to neutralize the hydrochloric acid byproduct. vulcanchem.com The reaction is often conducted in an anhydrous solvent such as tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) under an inert atmosphere to prevent premature polymerization. vulcanchem.com

Another reported synthesis route involves the transesterification of methyl methacrylate with 11-bromoundecanol using a titanium tetraisopropoxide catalyst. prepchem.com This method also requires measures to prevent unwanted polymerization, such as bubbling a slow stream of dry air through the reaction mixture. prepchem.com

The polymerization of this compound is generally achieved through free-radical polymerization. Initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used to initiate the polymerization process, resulting in the formation of poly(this compound). vulcanchem.com This polymer can then be used as a platform for further functionalization due to the presence of the reactive pendant bromine groups. vulcanchem.com

Reactivity and Functionalization

The chemical reactivity of this compound is characterized by two main features: the polymerizable methacrylate group and the reactive terminal bromine atom. vulcanchem.com The bromine atom serves as a leaving group in nucleophilic substitution reactions, allowing for the introduction of a wide variety of functional groups.

Common Nucleophilic Substitution Reactions:

| Reagent | Major Product |

| Sodium azide (B81097) | 11-azidoundecyl methacrylate |

| Potassium thiolate | 11-thioalkylundecyl methacrylate |

| Primary amines | 11-aminoalkylundecyl methacrylate |

This table highlights some of the key reactions demonstrating the compound's versatility. vulcanchem.com

This reactivity enables the synthesis of a diverse range of functionalized monomers and polymers with tailored properties for specific applications. For example, reaction with tertiary amines can yield quaternary ammonium (B1175870) derivatives, which are important for creating cationic polymers.

Applications in Materials Science

The unique bifunctional nature of this compound has led to its use in several areas of advanced materials science.

Surface Modification: The compound is used to functionalize surfaces such as glass, silicon, and metals. vulcanchem.com The introduction of bromine functionalities creates reactive sites for subsequent chemical modifications, allowing for the preparation of surfaces with controlled properties like hydrophobicity or hydrophilicity. vulcanchem.com

Functional Polymers: It serves as a key monomer for producing polymers with pendant bromine groups. vulcanchem.com These polymers act as reactive platforms for further functionalization, enabling the synthesis of materials with controlled architectures and stimuli-responsive properties. vulcanchem.com

Two-Dimensional Polymers: Derivatives of this compound have been used to create gemini (B1671429) monomers that can self-assemble at interfaces and be polymerized to form highly cross-linked, freestanding two-dimensional polymers. vulcanchem.comnih.gov

Biomedical Materials: The compound is a precursor in the development of biomaterials. vulcanchem.com It has been used in creating drug delivery systems, such as functionalized hydrogels, and in the synthesis of biocompatible scaffolds for tissue engineering. vulcanchem.com

Structure

2D Structure

3D Structure

特性

IUPAC Name |

11-bromoundecyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H27BrO2/c1-14(2)15(17)18-13-11-9-7-5-3-4-6-8-10-12-16/h1,3-13H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBGPMDXXPUWUIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCCCCCCCCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50187456 | |

| Record name | 11-Bromoundecyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50187456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33795-49-2 | |

| Record name | 11-Bromoundecyl methacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033795492 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 11-Bromoundecyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50187456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 11 Bromoundecyl Methacrylate Monomer

Esterification Reactions

Esterification is a common and direct route for synthesizing 11-bromoundecyl methacrylate (B99206). This can be accomplished using either methacrylic acid or, more frequently, the more reactive methacryloyl chloride.

The synthesis of 11-bromoundecyl methacrylate can be achieved through the direct esterification of methacrylic acid with 11-bromoundecanol. This method typically requires strict temperature control, often between 60–80°C, and an inert atmosphere to prevent side reactions such as the premature polymerization of the methacrylate group.

A widely documented laboratory method for synthesizing this compound is the esterification of 11-bromoundecanol with methacryloyl chloride. rsc.org This reaction is a nucleophilic acyl substitution where the hydroxyl group of 11-bromoundecanol attacks the carbonyl carbon of methacryloyl chloride. The process is typically conducted under anhydrous conditions to prevent hydrolysis of the acid chloride. vulcanchem.com A tertiary amine base, such as triethylamine (B128534), is used to neutralize the hydrochloric acid byproduct formed during the reaction. rsc.orgvulcanchem.com To prevent the unwanted radical polymerization of the methacrylate group, the reaction is carried out under an inert atmosphere, such as nitrogen or argon. vulcanchem.com Solvents like anhydrous tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM) are commonly employed. vulcanchem.com This method has been reported to achieve high yields, with some syntheses reporting yields of 80% to 91%. rsc.org

Table 1: Typical Reaction Parameters for Esterification with Methacryloyl Chloride. vulcanchem.com To display the table, click the "Show Details" button.

Show Details

| Parameter | Typical Conditions |

| Reactants | 11-Bromoundecanol (1.0 equiv), Methacryloyl chloride (1.2–1.5 equiv) |

| Base | Triethylamine (1.5 equiv) |

| Solvent | Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM) |

| Temperature | 0–25°C |

| Atmosphere | Nitrogen or Argon |

Direct Esterification with Methacrylic Acid and 11-Bromoundecanol

Transesterification Processes

Transesterification offers an alternative route, particularly for industrial-scale production, as it avoids the use of the more corrosive methacryloyl chloride.

Industrial synthesis often utilizes the transesterification of methyl methacrylate (MMA) with 11-bromoundecanol. This process is facilitated by catalysts, with titanium-based catalysts like tetrabutyl titanate or titanium tetraisopropoxide being common choices. prepchem.com The reaction involves heating the reactants, and a solvent such as cyclohexane (B81311) or toluene (B28343) may be used to azeotropically remove the methanol (B129727) byproduct, driving the equilibrium towards the product. To prevent the polymerization of MMA at the elevated temperatures required, inhibitors like 2,6-di-tert-butyl-4-methylphenol (BHT) are added. A procedure involving the reaction of 11-bromoundecanol with methyl methacrylate in the presence of titanium tetraisopropoxide has been reported to produce this compound in a 91% yield. prepchem.com

Table 2: Typical Reaction Parameters for Transesterification with Methyl Methacrylate. prepchem.com To display the table, click the "Show Details" button.

Show Details

| Parameter | Typical Conditions |

| Reactants | 11-Bromoundecanol (1.0 equiv), Methyl Methacrylate (1.2–2.0 equiv) |

| Catalyst | Tetrabutyl titanate or Titanium tetraisopropoxide (0.1–1.0 wt%) |

| Solvent/Entrainer | Cyclohexane or Toluene |

| Temperature | 110–130°C |

| Inhibitor | 2,6-Di-tert-butyl-4-methylphenol (BHT) |

Reaction Condition Optimization and Yield Enhancement

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing side reactions.

Temperature is a critical parameter in the synthesis of this compound. In direct esterification with methacrylic acid, temperatures are typically maintained between 60–80°C to facilitate the reaction without promoting unwanted polymerization. For the more reactive methacryloyl chloride pathway, the reaction is often initiated at 0°C and allowed to proceed to room temperature (25°C), balancing reaction rate with control over the exothermic process. In contrast, transesterification reactions require significantly higher temperatures, generally in the range of 110–130°C, to proceed effectively. For instance, one specific transesterification protocol involves an initial reflux at an internal temperature of 90°C, which then rises to 104°C as the methanol azeotrope is distilled off. prepchem.com Careful management of temperature is essential across all methods to ensure high yields and prevent degradation or polymerization of the product.

Solvent Selection

The choice of solvent is critical in the synthesis of this compound to ensure reactant solubility, facilitate the reaction, and minimize side reactions. Anhydrous solvents are typically employed to prevent hydrolysis of the reactive acyl chloride and other moisture-sensitive reagents.

Commonly used solvents include:

Dichloromethane (DCM) : A versatile solvent for the esterification of 11-bromoundecanol with methacryloyl chloride. doi.orgvulcanchem.com Its low boiling point simplifies post-reaction removal.

Tetrahydrofuran (THF) : Another effective aprotic solvent for the esterification process. vulcanchem.comustc.edu.cn It readily dissolves the reactants and is suitable for reactions conducted at or below room temperature. vulcanchem.com For polymerization studies, THF is favored for its ability to dissolve the resulting polymer. nih.gov

Acetonitrile (B52724) : Utilized in subsequent functionalization reactions of this compound. doi.orgnih.gov For instance, it is used as a solvent, sometimes in a mixture with water or toluene, for reactions involving the displacement of the bromide. doi.orgnih.gov

Cyclohexane or Toluene : These are used as entrainers in industrial-scale transesterification processes to azeotropically remove methanol, driving the reaction to completion.

The selection of the solvent is also dependent on the specific synthetic route. For direct esterification, anhydrous THF or DCM are preferred, while for transesterification, cyclohexane or toluene are used. In polymerization studies, the choice of solvent must also consider the solubility of the initiator and its compatibility with the catalyst system.

Catalyst Systems and Loadings

The synthesis of this compound can be achieved through different pathways, each employing a specific catalyst system.

Direct Esterification : This common laboratory-scale method involves the reaction of 11-bromoundecanol with methacryloyl chloride. doi.orgvulcanchem.com In this case, a base such as triethylamine is used in stoichiometric amounts (typically 1.5 equivalents) to act as a catalyst and to neutralize the hydrochloric acid byproduct. vulcanchem.com

Transesterification : For industrial-scale production, transesterification of methyl methacrylate with 11-bromoundecanol is often preferred. This method utilizes titanium-based catalysts, with tetrabutyl titanate or titanium tetraisopropoxide being prominent examples. prepchem.com The catalyst loading is typically in the range of 0.1–1.0 wt%.

The following table summarizes the catalyst systems for different synthetic routes:

| Synthetic Route | Catalyst/Base | Typical Loading | Scale |

| Direct Esterification | Triethylamine | 1.5 equivalents | Laboratory |

| Transesterification | Tetrabutyl titanate / Titanium tetraisopropoxide | 0.1–1.0 wt% | Industrial |

Minimization of Side Reactions (e.g., Premature Polymerization, Bromine Displacement)

Several strategies are employed to minimize unwanted side reactions during the synthesis of this compound.

Premature Polymerization : The methacrylate group is susceptible to radical polymerization, especially at elevated temperatures. To prevent this, the synthesis is often conducted under an inert atmosphere of nitrogen or argon. vulcanchem.com Additionally, polymerization inhibitors are frequently added. Common inhibitors include:

4-methoxyphenol (MEHQ) doi.orgnih.gov

2,6-Di-tert-butyl-4-methylphenol (BHT) prepchem.com

Hydroquinone monomethyl ether tandfonline.com

A slow stream of dry air can also be bubbled through the reaction mixture during industrial processes to inhibit polymerization. prepchem.com Strict temperature control, typically between 0°C and room temperature for esterification, is also crucial. doi.org

Bromine Displacement : The terminal bromine atom can undergo nucleophilic substitution. While this reactivity is often desired for subsequent functionalization, it is a side reaction to be avoided during the monomer synthesis. This is generally controlled by using non-nucleophilic bases and solvents and maintaining controlled reaction conditions.

Removal of Acidic Byproducts : In the direct esterification method, the formation of hydrochloric acid can lead to side reactions. The use of a base like triethylamine neutralizes this acid. vulcanchem.com Post-synthesis, washing the crude product with a saturated aqueous solution of sodium bicarbonate is a common step to remove any remaining acidic impurities. doi.org

Purification Techniques for Monomer Integrity

Ensuring the high purity of this compound is paramount for its successful use in polymerization, as impurities can significantly affect the properties of the resulting polymer. Several purification techniques are employed to achieve the desired monomer integrity.

Chromatographic Separation

Column chromatography is a widely used and effective method for purifying this compound at the laboratory scale. doi.org This technique separates the desired monomer from unreacted starting materials, byproducts, and any oligomers that may have formed.

Stationary Phase : Silica (B1680970) gel is the most common stationary phase used for the purification of this monomer. doi.org

Mobile Phase (Eluent) : A mixture of non-polar and slightly polar solvents is typically used as the eluent. A common eluent system is a mixture of hexane (B92381) and ethyl acetate, often in a 9:1 ratio, which effectively separates the monomer from the more polar unreacted 11-bromoundecanol. Another reported eluent system is hexane and methanol in a 20:1 ratio. doi.org

The progress of the separation is often monitored by thin-layer chromatography (TLC). tandfonline.com

Recrystallization

Recrystallization is another valuable technique for purifying this compound, particularly for obtaining a highly crystalline product. This method relies on the difference in solubility of the monomer and impurities in a given solvent at different temperatures.

The crude product is dissolved in a suitable solvent, and upon cooling, the pure monomer crystallizes out, leaving the impurities dissolved in the solvent.

Hexane is a reported solvent for recrystallization, with cooling to -20°C yielding a product with greater than 95% purity. In some instances, recrystallization from a methanol/water mixture has also been employed. tandfonline.com

Distillation

Distillation is a purification method that is particularly useful for industrial-scale production. It separates compounds based on differences in their boiling points.

Steam Distillation : This technique can be used to remove excess methyl methacrylate and entrainers like cyclohexane at temperatures around 110–115°C.

Vacuum Distillation : To remove residual volatile impurities, distillation under reduced pressure is employed. prepchem.comtandfonline.com This allows for the removal of substances at lower temperatures, which is crucial for preventing the thermal polymerization of the methacrylate monomer. prepchem.com

The following table provides a summary of the purification techniques:

| Purification Technique | Key Parameters | Purpose |

| Column Chromatography | Stationary Phase: Silica gel; Eluent: Hexane/Ethyl Acetate or Hexane/Methanol | Removes unreacted alcohol and oligomers |

| Recrystallization | Solvent: Hexane or Methanol/Water; Temperature: Cooled to low temperatures (e.g., -20°C) | Yields high purity crystalline product |

| Distillation | Type: Steam or Vacuum; Temperature: Controlled to prevent polymerization | Removes volatile reactants and solvents |

4 Filtration Processes

Filtration is a critical step in the purification of this compound, effectively removing solid impurities, catalyst residues, and other particulate matter from the reaction mixture. The choice of filtration method and medium often depends on the scale of the synthesis and the nature of the impurities to be removed.

Following the synthesis of this compound, particularly in syntheses involving solid catalysts or resulting in the formation of salt by-products, filtration is employed to clarify the crude product. In one documented procedure, after the reaction mixture is treated with Celite, a diatomaceous earth filter aid, it is filtered through a pad of Celite to remove fine particulates. prepchem.com The filter cake is then washed with a solvent such as methyl methacrylate to ensure maximum recovery of the desired product. prepchem.com

In another instance, after a reaction carried out in N,N-dimethylformamide, the resulting mixture is filtered to remove solid by-products before the solvent is evaporated. acs.orgnih.gov This is often followed by further purification steps like column chromatography. Similarly, in syntheses that produce salt by-products, such as those using triethylamine as a base, filtration is used to separate the salt from the product solution. google.com

The table below summarizes various filtration agents and their applications in the synthesis and purification of methacrylate monomers.

Table 1: Filtration Agents and Their Applications in Methacrylate Synthesis

| Filtration Agent | Application | Purpose | Reference |

|---|---|---|---|

| Celite | Post-reaction treatment | To remove fine solid impurities and catalyst residues. prepchem.com | prepchem.com |

| Silica Gel Pad | Post-reaction workup | To remove solid by-products before solvent evaporation. acs.org | acs.org |

| Vacuum Filtration | Product collection | To collect precipitated or crystallized product. mdpi.com | mdpi.com |

| Suction Filtration | Product isolation | To separate the polymer product from the reaction mixture. sapub.org | sapub.org |

| Syringe Filter | Sample preparation | To remove particulate matter before analysis. | N/A |

Research findings indicate that the efficiency of filtration can significantly impact the purity and yield of the final product. For example, in a synthesis of a related methacrylate monomer, after the reaction was complete, the mixture was filtered to remove molecular sieves, and the residue was then further purified by column chromatography, resulting in a pure product with an 88% yield. core.ac.uk In another study, the crude product was obtained after filtration over a thin silica pad followed by evaporation, indicating the importance of this step in removing polar impurities. acs.org The use of vacuum filtration to collect a precipitated product, followed by washing with a non-polar solvent like hexane, has also been reported to yield a purified product. mdpi.com

Polymerization Pathways and Reaction Kinetics of 11 Bromoundecyl Methacrylate Systems

Homopolymerization of 11-Bromoundecyl Methacrylate (B99206)

The synthesis of polymers featuring pendant reactive bromine groups is effectively achieved through the homopolymerization of 11-bromoundecyl methacrylate (BrUDMA). These bromine functionalities serve as valuable sites for subsequent polymer modifications, including grafting and surface functionalization. A prevalent and direct method for this process is free radical polymerization.

Azobisisobutyronitrile (AIBN): AIBN is a frequently used initiator for the free radical polymerization of vinyl monomers, including methacrylates like BrUDMA. Its thermal decomposition generates two cyanoisopropyl radicals along with nitrogen gas. This predictable, first-order decomposition is largely independent of the solvent, ensuring a consistent initiation rate. AIBN is often preferred due to its clean initiation, producing radicals that are less susceptible to side reactions than those derived from peroxides. For example, AIBN has been employed as the initiator for synthesizing poly(this compound) in solvents such as toluene (B28343) at temperatures around 70°C.

4,4'-Azobis(4-cyanovaleric acid) (ACVA): Similar to AIBN, ACVA is an azo-initiator distinguished by its carboxylic acid groups. This characteristic makes it particularly useful in polymerizations where the polymer needs to be anchored to a substrate or particle through the initiator fragment.

Benzoyl Peroxide (BPO): BPO is a common diacyl peroxide initiator that cleaves at the oxygen-oxygen bond upon heating to form two benzoyloxy radicals. These radicals can directly initiate polymerization or undergo decarboxylation to form phenyl radicals, which also act as initiators. The choice between AIBN and BPO can be critical as it determines the end groups of the polymer chains. mdpi.comnih.govnih.gov

Table 1: Common Initiators for Free Radical Polymerization of this compound

| Initiator | Chemical Name | Typical Reaction Temperature | Solvent Example | Key Feature |

| AIBN | Azobisisobutyronitrile | 60-80°C | Toluene | Predictable decomposition rate. |

| ACVA | 4,4'-Azobis(4-cyanovaleric acid) | 60-80°C | - | Contains carboxylic acid groups for functionalization. |

| BPO | Benzoyl Peroxide | 75-95°C | - | Can influence polymer end-group functionality. |

The solvent is a crucial component in free radical polymerization, influencing not just the solubility of the monomer and polymer but also the reaction kinetics. beilstein-journals.orgrsc.org In the polymerization of BrUDMA, solvents like toluene, ethyl acetate, and N,N-dimethylformamide (DMF) have been used. researchgate.net

The choice of solvent can impact chain transfer kinetics; some solvents may act as chain transfer agents, thereby limiting the polymer's molar mass. The polarity of the solvent can also alter the polymerization rate by affecting the solvation of transition states during propagation and termination. beilstein-journals.org For BrUDMA, which possesses a long, nonpolar alkyl chain and a polar methacrylate group, the solvent choice influences the conformation of the growing polymer chain in solution. This, in turn, can affect the accessibility of the radical center for further propagation and termination reactions.

Monomer concentration is a primary factor affecting the rate of polymerization. researchgate.net Typically, the polymerization rate is first order with respect to monomer concentration, meaning a higher initial concentration results in a faster reaction. ripublication.com

Kinetic studies of BrUDMA polymerization provide insight into its reaction behavior. The rate of polymerization and monomer conversion are typically monitored using methods like gravimetry, dilatometry, or spectroscopy.

The conversion of BrUDMA to its polymer, PBrUDMA, follows typical free radical polymerization trends. Conversion increases with time, and the rate is influenced by initiator concentration and temperature. researchgate.net For example, higher initiator concentrations or temperatures lead to faster initial polymerization rates and quicker attainment of high conversion. mdpi.comchem-soc.si Conversion profiles often show an initial induction period, a phase of rapid polymerization, and a final leveling-off as the monomer is depleted. researchgate.net The gel effect can be identified by a sharp autoacceleration in the conversion-time plot. Studies on similar methacrylate systems show that while increased initiator concentration boosts the reaction rate, it doesn't always correlate with higher final conversion. researchgate.netnsf.gov

Table 2: Influence of Reaction Parameters on Polymerization Kinetics

| Parameter | Effect on Rate | Effect on Molar Mass | Notes |

| ↑ Initiator Concentration | Increases | Decreases | More chains are initiated simultaneously. researchgate.net |

| ↑ Monomer Concentration | Increases | Increases | Higher probability of propagation vs. termination. nih.gov |

| ↑ Temperature | Increases | Generally Decreases | Higher rate of initiation and termination. kpi.ua |

| High Conversion | Auto-accelerates (Gel Effect) | Increases | Diffusion-limited termination. kpi.ua |

While effective, free radical polymerization provides limited control over polymer architecture, including molar mass, polydispersity, and end-group functionality. sigmaaldrich.com For creating well-defined PBrUDMA, controlled/living polymerization (CLP) methods are more suitable. scialert.netnih.gov These techniques establish a dynamic equilibrium between active propagating radicals and dormant species, enabling uniform chain growth. researchgate.net

Key CLP methods applicable to methacrylates include:

Atom Transfer Radical Polymerization (ATRP): ATRP is a robust technique for polymerizing methacrylates, providing excellent control over the polymer architecture. sigmaaldrich.comresearchgate.net The terminal bromine on the BrUDMA monomer itself makes the resulting polymer an ideal macroinitiator for subsequent ATRP-based grafting from the polymer backbone.

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization: RAFT polymerization utilizes a chain transfer agent (CTA) to mediate the polymerization, allowing for the synthesis of polymers with predetermined molar masses and narrow molar mass distributions (Đ < 1.2). scialert.netresearchgate.net It is a versatile method for a wide range of monomers under relatively simple conditions. scialert.net

Nitroxide-Mediated Polymerization (NMP): NMP employs a stable nitroxide radical to reversibly cap the growing polymer chain. sigmaaldrich.com While highly effective for styrenic monomers, its application to methacrylates can be challenging due to potential side reactions at the high temperatures often required. scirp.org

These controlled methods enable the synthesis of PBrUDMA with precise molecular characteristics, which is crucial for its use in advanced material science applications such as drug delivery systems and surface modification. sigmaaldrich.comnih.gov

Controlled/Living Polymerization Techniques

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a versatile method for synthesizing polymers with controlled molecular weights and narrow molecular weight distributions. While specific kinetic studies focused solely on the RAFT polymerization of this compound are not extensively detailed in the provided results, the general principles of RAFT can be applied. The process involves a conventional radical polymerization in the presence of a RAFT agent, which is a thiocarbonylthio compound.

The kinetics of RAFT polymerization are complex and can be influenced by several factors, including the choice of RAFT agent, monomer, initiator, and reaction conditions. In many dithiobenzoate-mediated RAFT polymerizations of methacrylates, retardation and inhibition periods have been observed. mdpi.com This can be attributed to the slow fragmentation of the initial pre-equilibrium RAFT radical or the slow re-initiation by the leaving group of the RAFT agent. mdpi.com The rate of polymerization in a RAFT system is not directly affected by the chain transfer process itself, as the concentration of radicals remains relatively constant under ideal conditions. iupac.org

For a successful RAFT polymerization of BUMA, the selection of an appropriate RAFT agent is crucial. The stability of the intermediate radical and the rates of addition and fragmentation reactions determine the effectiveness of the control over the polymerization. Kinetic modeling, such as using software like PREDICI®, can be a valuable tool to understand and predict the behavior of the RAFT polymerization of methacrylate monomers. mdpi.com

Atom Transfer Radical Polymerization (ATRP)

Atom Transfer Radical Polymerization (ATRP) is a widely used controlled/"living" radical polymerization technique for synthesizing well-defined polymers. It allows for the preparation of polymers with predetermined molecular weights, narrow molecular weight distributions, and high degrees of chain-end functionality. sigmaaldrich.com The fundamental principle of ATRP involves the reversible activation and deactivation of a dormant species (an alkyl halide) by a transition metal complex. sigmaaldrich.comsjtu.edu.cn

In the context of this compound, the terminal bromine atom can potentially act as an initiator for ATRP, although typically an external initiator is used. The polymerization of the methacrylate group proceeds in a controlled manner. The kinetics of ATRP are characterized by a linear first-order plot of monomer consumption, which indicates a constant number of active species throughout the polymerization. sigmaaldrich.comcmu.edu Furthermore, the number-average molecular weight (Mn) of the resulting polymer increases linearly with monomer conversion. sjtu.edu.cncmu.edu

The rate of ATRP is influenced by several factors, including the concentrations of the monomer, initiator, and catalyst, as well as the temperature and solvent. sjtu.edu.cn For instance, in the iron(III)-mediated ATRP of methyl methacrylate (MMA), curved semilogarithmic kinetic plots were observed at lower catalyst loadings, suggesting the occurrence of significant radical termination reactions. sjtu.edu.cn The choice of ligand for the metal catalyst is also critical, as it affects the catalyst's activity and the equilibrium between the active and dormant species. sigmaaldrich.com

Table 1: Key Kinetic Features of ATRP

| Kinetic Parameter | Description | Significance |

| Linear First-Order Plot | A plot of ln([M]₀/[M]) versus time is linear. | Indicates a constant concentration of propagating radicals, a hallmark of a controlled polymerization. sigmaaldrich.comcmu.edu |

| Linear Increase of Mn with Conversion | The number-average molecular weight (Mn) increases linearly as monomer is consumed. | Demonstrates the "living" character of the polymerization, where polymer chains grow at a steady rate. sjtu.edu.cncmu.edu |

| Narrow Molecular Weight Distribution (Đ) | The ratio of weight-average molecular weight (Mw) to number-average molecular weight (Mn) is typically low (e.g., < 1.5). | Shows that the polymer chains are of similar length, indicating a high degree of control over the polymerization process. sigmaaldrich.comsjtu.edu.cn |

Copolymerization Strategies Involving this compound

Copolymerization is a powerful strategy to tailor the properties of polymers by incorporating two or more different monomer units into the polymer chain. sapub.org this compound can be copolymerized with a variety of other monomers to create materials with specific functionalities.

Random Copolymerization Approaches

In random copolymerization, the monomer units are distributed randomly along the polymer chain. sapub.org This approach is often used to modify the physical properties of the resulting polymer, such as its glass transition temperature or solubility. This compound has been used in random copolymers. googleapis.com For example, it can be copolymerized with other methacrylates or acrylate (B77674) monomers. The resulting copolymers possess a combination of the properties of the individual monomers. The presence of the bromoalkyl side chains from BUMA can impart specific characteristics to the copolymer, such as increased reactivity for further functionalization or altered surface properties.

Block Copolymer Synthesis

Block copolymers are composed of two or more long sequences, or "blocks," of different monomers. emich.edu The synthesis of block copolymers containing this compound can be achieved using controlled radical polymerization techniques like RAFT and ATRP. core.ac.uk These methods allow for the sequential addition of different monomers to create well-defined block structures.

For instance, a polymer block can be synthesized first, and then the terminal functional group can be used to initiate the polymerization of a second monomer, leading to a diblock copolymer. The terminal bromine atom on poly(this compound) can serve as a macroinitiator for the ATRP of a second monomer, or a BUMA block can be grown from a macro-RAFT agent. This strategy has been employed to create amphiphilic block copolymers, where one block is hydrophobic and the other is hydrophilic. researchgate.netnih.gov Such materials can self-assemble into various nanostructures in solution.

Alternating Copolymerization Design

Alternating copolymerization is a specific type of copolymerization where the two monomer units alternate in a regular fashion along the polymer chain. This type of structure is often achieved when the two monomers have a strong tendency to react with each other rather than with themselves. While the provided search results mention random and block copolymers involving this compound, there is no specific information detailing the design of alternating copolymers with this monomer. sigmaaldrich.com The formation of alternating copolymers is highly dependent on the relative reactivities of the comonomers.

Determination of Monomer Reactivity Ratios and Sequence Distribution

The composition and sequence distribution of a copolymer are determined by the monomer reactivity ratios, r1 and r2. sapub.orgscielo.br The reactivity ratio of a monomer is the ratio of the rate constant for the addition of the same monomer (homo-propagation) to the rate constant for the addition of the comonomer (co-propagation). scielo.br The values of r1 and r2 dictate whether the resulting copolymer will be random, alternating, or blocky in nature.

The determination of these reactivity ratios is crucial for predicting and controlling the copolymer structure. sapub.org Methods such as the Fineman-Ross and Kelen-Tudos methods are commonly used to calculate reactivity ratios from experimental data obtained at low monomer conversions. sapub.org Once the reactivity ratios are known, statistical methods can be used to calculate the distribution of monomer sequences along the copolymer chain. sapub.org

For example, in the copolymerization of 2-(dimethylamino)ethyl methacrylate (DMAEMA) and n-butyl methacrylate (BMA) via ATRP, the reactivity ratios were found to be r(DMAEMA) = 1.07 and r(BMA) = 1.24. nih.gov This indicates a tendency towards random incorporation of the monomers. Although specific reactivity ratios for this compound with various comonomers were not found in the search results, these established methods would be applicable for their determination.

Cross-linking Polymerization for Network Formation

The bifunctional nature of this compound, possessing a polymerizable methacrylate group and a reactive terminal bromide, allows for its use in the formation of complex polymer networks. Cross-linking polymerization transforms linear or branched polymer chains into a single, continuous three-dimensional network structure, significantly altering the material's mechanical and thermal properties. ebeammachine.com This process can be achieved through various strategies, including the use of multifunctional monomers derived from this compound or by inducing cross-linking reactions under specific polymerization conditions.

One advanced strategy involves modifying this compound to create a "gemini" monomer, which acts as a cross-linker. nih.gov In a notable study, this compound was used as a precursor to synthesize a dimethacrylate gemini (B1671429) surfactant monomer, N,N'-(ethane-1,2-diyl)bis(N,N-dimethyl-11-(methacryloyloxy)undecan-1-aminium) bromide (MA-11-2-11-MA). nih.gov This was achieved by reacting this compound with N,N,N′,N′-tetramethylethylenediamine. nih.gov The resulting gemini monomer possesses two methacrylate groups, enabling it to form highly cross-linked two-dimensional (2D) networks upon polymerization. nih.gov

The polymerization of these gemini monomer bilayers is typically initiated using a water-soluble free-radical initiator like 4,4′-azobis(4-cyanopentanoic acid) (ACVA). nih.gov The process, conducted at elevated temperatures (e.g., 65°C), facilitates the formation of covalent bonds between the methacrylate groups located in the center of the monomer bilayer. nih.gov This method effectively "stitches" the monomers together, resulting in a well-defined 2D network structure with a monomer conversion ratio approaching 100%, a crucial factor for creating a highly cross-linked and stable film. nih.gov

Table 1: Synthesis of Cross-linkable Gemini Monomer from this compound This table summarizes the reactants and conditions for synthesizing the MA-11-2-11-MA gemini monomer as a precursor for network formation. nih.gov

| Reactant | Role | Molar Ratio | Solvent | Conditions |

|---|---|---|---|---|

| This compound | Precursor Monomer | 3 | Acetonitrile (B52724):Water (19:1) | 80°C, 48 hours, Nitrogen atmosphere |

| N,N,N′,N′-tetramethylethylenediamine | Linking Agent | 1 | Acetonitrile:Water (19:1) | 80°C, 48 hours, Nitrogen atmosphere |

| 4-methoxyphenol | Inhibitor | Trace | Acetonitrile:Water (19:1) | 80°C, 48 hours, Nitrogen atmosphere |

The kinetics and extent of cross-linking can also be influenced by the polymerization conditions, such as monomer concentration and the choice of solvent. For the analogous monomer, bromoundecyl acrylate, it has been observed that at high monomer concentrations (e.g., 50% by weight), the polymerization leads to a cross-linked polymer that phase-separates from the solution even at low conversion rates. researchgate.net This suggests that intermolecular reactions leading to cross-links become more probable as the concentration of polymer chains increases.

Furthermore, the solvent used during polymerization can significantly affect the resulting network structure. researchgate.net Research on poly(bromoundecyl acrylate) gels demonstrated that a higher cross-linking density was achieved when the polymerization was conducted in dimethylformamide (DMF) compared to dichloromethane (B109758) (CH₂Cl₂). researchgate.net This is attributed to different side reactions involving the initiator radical, such as hydrogen and bromine atomic abstraction, which contribute to the formation of cross-links. researchgate.net

Table 2: Polymerization Conditions for 2D Network Formation This table details the components and conditions for the cross-linking polymerization of the gemini monomer MA-11-2-11-MA to form a 2D network. nih.gov

| Component | Type | Function | Temperature | Result |

|---|---|---|---|---|

| MA-11-2-11-MA | Gemini Monomer | Cross-linker | 65°C | Highly cross-linked 2D network |

| 4,4′-azobis(4-cyanopentanoic acid) (ACVA) | Initiator | Water-soluble free-radical source | 65°C | Initiates polymerization within the bilayer |

These findings underscore the versatility of this compound as a building block for creating polymer networks. By modifying the monomer structure or controlling the reaction kinetics through careful selection of concentration and solvent, a wide range of network architectures with tailored properties can be achieved. nih.govresearchgate.net These materials are precursors for creating advanced structures like interpenetrating polymer networks (IPNs) and dynamic covalent polymer networks (DCPNs), which have applications in fields requiring robust and functional materials. mdpi.comrsc.org

Table 3: Effect of Solvent on Cross-linking Density for Poly(bromoundecyl acrylate) Gels Illustrative data from the analogous acrylate polymer showing how the reaction environment influences network properties. researchgate.net

| Polymerization Solvent | Resulting Cross-linking Density | Swelling Test Solvent |

|---|---|---|

| Dichloromethane (CH₂Cl₂) | 0.6 mmol cm⁻³ | Toluene, Xylene |

| Dimethylformamide (DMF) | 2 mmol cm⁻³ | Toluene, Xylene |

Post Polymerization Modification and Derivatization of Poly 11 Bromoundecyl Methacrylate

Nucleophilic Substitution Reactions of the Terminal Bromine Atom

The terminal bromine atom in the repeating unit of PBuMA is susceptible to nucleophilic attack, enabling the introduction of diverse functional groups onto the polymer side chains. This bimolecular nucleophilic substitution (SN2) reaction is a cornerstone of PBuMA's utility in materials science. vulcanchem.com The long undecyl spacer chain can cause some steric hindrance, which may slightly decrease reaction rates compared to polymers with shorter side chains.

Amine Substitution and Quaternization (e.g., Quaternary Ammonium (B1175870) Derivatives)

The reaction of the terminal bromine atoms of PBuMA with tertiary amines is a prominent example of nucleophilic substitution, leading to the formation of quaternary ammonium derivatives. nih.gov This process, known as the Menschutkin reaction, converts the neutral, hydrophobic PBuMA into a cationic polymer, significantly altering its physical and chemical properties. mdpi.com

For instance, the reaction of PBuMA with N,N,N',N'-tetramethylethylenediamine results in the formation of a gemini (B1671429) surfactant monomer. nih.gov This quaternization is typically carried out in a solvent mixture, such as acetonitrile (B52724) and water, at elevated temperatures. nih.gov The resulting polycationic structure imparts amphiphilic characteristics to the polymer, making it suitable for applications in areas like gene delivery or as an antimicrobial agent. The formation of the new nitrogen-carbon bond and the breaking of the carbon-bromine bond occur simultaneously in a transition state. mdpi.com The resulting materials can exhibit interesting self-assembly behaviors in aqueous solutions.

Detailed research has shown that the efficiency of quaternization can be influenced by reaction conditions such as solvent polarity and temperature. mdpi.com The table below summarizes a representative amine substitution and quaternization reaction.

| Nucleophile | Reaction Conditions | Product | Yield (%) |

| N,N,N',N'-tetramethylethylenediamine | Acetonitrile/water (19:1), 80°C, 48h | Gemini surfactant monomer | 80 |

| Data derived from a representative study on the synthesis of gemini surfactant monomers. nih.gov |

Thiol Substitution

The terminal bromine of PBuMA can be readily displaced by thiol-containing nucleophiles to form thioether linkages. vulcanchem.com This reaction is a powerful tool for introducing sulfur-containing functionalities into the polymer structure. A common method involves the reaction of PBuMA with a potassium thiolate in a suitable solvent. vulcanchem.com

This type of modification can be used to attach a variety of molecules to the polymer, including those with biological activity or specific binding properties. The resulting thioether bond is generally stable, providing a robust linkage for the appended functional group. This approach has been utilized in the development of materials for surface modification and the creation of biocompatible coatings. core.ac.uk

The following table outlines a typical thiol substitution reaction.

| Nucleophile | Product |

| Potassium thiolate | Thioether-linked polymer |

| This table illustrates a general thiol substitution reaction on PBuMA. vulcanchem.com |

Azide (B81097) Substitution for Click Chemistry Applications

The conversion of the terminal bromine atoms of PBuMA to azide groups is a crucial step for enabling "click" chemistry reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). vulcanchem.comtue.nl This transformation is typically achieved by reacting the polymer with sodium azide in a polar aprotic solvent like N,N-dimethylformamide (DMF). unl.edu

The resulting azide-functionalized polymer is a versatile intermediate that can be readily coupled with a wide range of alkyne-containing molecules. This "click" reaction is highly efficient, proceeds under mild conditions, and is tolerant of many functional groups, making it an ideal strategy for the synthesis of complex, well-defined polymer architectures. unl.edu This methodology has been employed to create functional surfaces, bioconjugates, and advanced polymer networks. unl.eduresearchgate.net

A representative azide substitution reaction is detailed in the table below.

| Nucleophile | Reaction Conditions | Product | Yield (%) |

| Sodium azide | DMF, 60°C, 24h | 11-Azidoundecyl methacrylate (B99206) polymer | 75 |

| Data from a representative azide substitution reaction on a similar bromo-functionalized monomer. |

Tailoring Polymer Side-Chain Functionality

The post-polymerization modifications of PBuMA offer a powerful and versatile strategy for tailoring the functionality of the polymer side chains. google.com By choosing the appropriate nucleophile, a wide array of chemical moieties can be introduced, transforming the initial homopolymer into a material with specific and desired properties.

For example, the introduction of quaternary ammonium groups, as discussed in section 4.1.1, dramatically increases the hydrophilicity and imparts a positive charge to the polymer, making it suitable for interacting with negatively charged biological molecules or for use in antimicrobial coatings. nih.gov Similarly, the introduction of azide groups via nucleophilic substitution paves the way for a multitude of subsequent "click" reactions, allowing for the attachment of virtually any alkyne-bearing molecule, from fluorescent dyes to bioactive peptides. vulcanchem.comtue.nl

The ability to perform these modifications on a pre-formed polymer backbone is advantageous as it allows for the synthesis of a single parent polymer (PBuMA) which can then be diversified into a library of functional polymers. This approach avoids the need to synthesize and polymerize a multitude of different functional monomers, which can often be challenging. The long undecyl spacer also provides flexibility and reduces steric hindrance for the attached functional groups, potentially enhancing their accessibility and activity.

Advanced Polymer Architectures and Morphologies Derived from 11 Bromoundecyl Methacrylate

Controlled Macromolecular Structures

The ability to precisely control the synthesis of polymers has led to the development of macromolecules with defined shapes, sizes, and functionalities. 11-Bromoundecyl methacrylate (B99206) is a key building block in the synthesis of such controlled structures, including star, dendritic, and brush polymers.

Star polymers consist of multiple linear polymer chains, or "arms," radiating from a central core. cmu.edu They can be categorized as homo-arm, where all arms are chemically identical, or mikto-arm, where the arms have different chemical compositions. cmu.edu The synthesis of star polymers can generally be approached in two ways: "arm-first," where linear polymer arms are synthesized first and then attached to a multifunctional core, and "core-first," where a multifunctional initiator core is used to simultaneously grow all the arms. rsc.orgnih.gov

Using a "core-first" approach with a technique like Atom Transfer Radical Polymerization (ATRP), 11-bromoundecyl methacrylate can be polymerized from a multifunctional initiator to form star polymers. nih.gov In this scenario, the resulting star polymer possesses terminal bromide groups at the periphery of each arm, creating a multifunctional macromolecule that can be used for subsequent chemical modifications or for creating more complex architectures like star-block copolymers. nih.gov For instance, a hexafunctional initiator could be used to grow six poly(this compound) arms, yielding a well-defined star polymer.

Table 1: Hypothetical Components for "Core-First" Synthesis of a Star Polymer

| Component | Function | Example | Rationale for Use |

|---|---|---|---|

| Monomer | Forms the arms of the star | This compound | Provides polymerizable group and terminal functionality (Br) for further reactions. |

| Initiator | Central core from which arms grow | Hexakis(α-bromoisobutyrate) derivative | A multifunctional core is required to initiate the growth of multiple arms simultaneously in a "core-first" approach. rsc.org |

| Catalyst System | Controls the polymerization | CuBr / PMDETA | A common catalyst/ligand system for ATRP, enabling controlled, "living" polymerization to achieve uniform arm lengths. rsc.org |

Dendritic polymers are highly branched macromolecules characterized by a perfectly branched, tree-like structure emanating from a central core. buffalo.eduthno.org Hyperbranched polymers are similar but feature a more random, less perfect branching structure, which makes them significantly easier to synthesize, often in a one-pot reaction. thno.orgmdpi.com

The dual functionality of this compound allows it to be incorporated into such branched architectures in several ways. One method involves creating a linear polymer of this compound, where each monomer unit contains a pendant alkyl bromide. These bromide sites can be converted into initiating sites for a secondary polymerization, such as ATRP. researchgate.net By growing a different polymer chain from each of these sites, a densely grafted or "bottlebrush" polymer, a type of branched architecture, can be formed.

Alternatively, the monomer itself can be chemically modified to create an "AB2" type monomer, where 'A' is a polymerizable group and 'B' represents a group that can react with 'A' after it has been activated. The polymerization of such monomers leads directly to the formation of hyperbranched polymers in a single step. mdpi.com The resulting hyperbranched structures possess a high density of functional groups (in this case, bromides) at their periphery, making them useful as multifunctional macroinitiators or scaffolds. thno.orgresearchgate.net

Polymer brushes are assemblies of polymer chains tethered by one end to a surface or interface, creating a dense, oriented layer. rsc.orgnih.gov A powerful method for their synthesis is the "grafting from" approach, where initiators are immobilized on a substrate, and monomers are subsequently polymerized from the surface. cmu.edumdpi.com This technique, particularly when combined with controlled radical polymerization methods like SI-ATRP (Surface-Initiated Atom Transfer Radical Polymerization), allows for the growth of thick, uniform polymer films with high grafting densities. rsc.orgutwente.nl

The 11-bromoalkyl chain of this compound's precursors is ideal for creating the necessary initiator-functionalized surface. For example, 11-bromoundecyl trichlorosilane (B8805176) can be readily chemisorbed onto hydroxyl-bearing substrates like silicon wafers or glass. core.ac.ukunl.edu This reaction forms a stable self-assembled monolayer where the alkyl chains are oriented away from the surface, presenting a layer of terminal bromine atoms. These surface-bound bromides serve as excellent initiators for ATRP. cmu.eduresearchgate.net The subsequent polymerization of methacrylate or other monomers from this functionalized surface results in the formation of a dense polymer brush, covalently anchored to the substrate. mdpi.comresearchgate.net

Table 2: General Steps for Synthesizing Polymer Brushes via SI-ATRP

| Step | Description | Key Reagents | Outcome |

|---|---|---|---|

| 1. Substrate Preparation | Cleaning and hydroxylation of the substrate surface. | Piranha solution or plasma oxidation | Creates a high density of surface hydroxyl (-OH) groups. unl.edu |

| 2. Initiator Immobilization | Self-assembly of a silane-based initiator onto the hydroxylated surface. | 11-bromoundecyl trichlorosilane | Formation of a covalently bound monolayer of ATRP initiators. core.ac.ukunl.edu |

Dendritic and Branched Polymer Architectures

Supramolecular Assembly and Nanostructure Formation

The self-assembly of polymers into ordered nanostructures is a cornerstone of modern materials science. This compound has been used to create specialized monomers that undergo complex self-organization phenomena, particularly in the formation of two-dimensional materials.

Polymerization-induced self-assembly (PISA) is a process where the polymerization of a soluble monomer block from a solvophilic macroinitiator leads to the formation of an amphiphilic block copolymer that self-assembles in situ as it becomes insoluble. mdpi.commdpi.com A related phenomenon, termed polymerization-induced self-organization, has been observed in systems derived from this compound. nih.gov

Specifically, this effect was noted during the polymerization of gemini (B1671429) surfactant monomers synthesized from this compound, which had self-assembled into bilayers. nih.gov As the methacrylate groups within the bilayer undergo polymerization, the regularity and order of the molecular arrangement improve. nih.gov Dissipative Particle Dynamics (DPD) simulations confirmed that this ordering is driven by the increasing thermodynamic incompatibility between the newly formed polymethacrylate (B1205211) sublayer and the adjacent alkyl spacer sublayers. nih.gov This magnification of incompatibility during polymerization forces the system into a more defined, organized nanostructure than was present in the initial monomeric state. nih.gov

A significant application of this compound is in the synthesis of polymerizable gemini surfactants for the creation of two-dimensional polymers (2DPs). nih.govvulcanchem.com A typical synthesis involves reacting this compound with a diamine linker, such as N,N,N′,N′-tetramethylethylenediamine, to create a bolaform amphiphile with two methacrylate heads and two cationic ammonium (B1175870) groups in the spacer. nih.gov

These specialized monomers self-assemble at a solid-liquid interface, such as on a silicon wafer, to form a well-defined bilayer structure. nih.gov In this arrangement, the polymerizable methacrylate groups are strategically positioned in the hydrophobic core of the bilayer. The subsequent initiation of free-radical polymerization, often using a water-soluble initiator that can penetrate the hydrophilic outer layers, leads to the cross-linking of the methacrylate groups. nih.gov This process effectively "stitches" the monomers together, forming a highly cross-linked, single-layer 2D polymer network. nih.gov This method provides a powerful route to creating large, freestanding 2D polymer sheets without the need for crystalline monomer precursors. vulcanchem.com

Table 3: Research Findings on 2D Polymer Synthesis from an this compound Derivative

| Finding | Description | Significance | Reference |

|---|---|---|---|

| Gemini Monomer Synthesis | This compound was reacted with a diamine to form a gemini surfactant with polymerizable head groups. | Creates a bifunctional molecule capable of both self-assembly and polymerization. | nih.gov |

| Bilayer Self-Assembly | The gemini monomer spontaneously formed a uniform bilayer on a silicon wafer substrate. | Provides a pre-organized template with a high local concentration of reactive groups for 2D polymerization. | nih.gov |

| Polymerization-Induced Self-Organization | During polymerization, the regularity of the sublayers within the bilayer improved with increasing monomer conversion. | Demonstrates that the polymerization process itself can drive the system into a more ordered state. | nih.gov |

Porous Polymer Nanocapsule Fabrication

The fabrication of porous polymer nanocapsules utilizing this compound often employs a vesicle-templated approach. nih.gov This method uses the self-assembled bilayers of vesicles, typically formed from lipids or surfactants, as temporary scaffolds to direct the polymerization process. nih.gov

Detailed research findings demonstrate a liposome-templated method for creating polymer nanocapsules, which can also serve to entrap nanoparticles. acs.org In a typical synthesis, this compound (BMA) is used as a key monomer alongside other components like tert-butyl methacrylate (t-BMA) as a co-monomer, ethylene (B1197577) glycol dimethacrylate (EGDMA) as a cross-linker, and 2,2-dimethoxy-2-phenylacetophenone (B1663997) (DMPA) as a photoinitiator. acs.org The process begins by creating a thin film mixture of the lipid scaffold (e.g., 1,2-dimyristoyl-sn-glycero-3-phosphocholine, DMPC) and the monomer solution on the wall of a reaction vessel. acs.org This film is then hydrated with an aqueous solution, which can contain species to be encapsulated, leading to the formation of multilamellar vesicles. acs.org Polymerization of the monomers within the hydrophobic interior of the vesicle bilayers is then initiated, often via UV irradiation, to form a cross-linked polymer shell. nih.govacs.org Subsequent removal of the lipid scaffold results in free-standing, porous polymer nanocapsules. nih.gov

The specific components and their roles in a representative fabrication process are detailed in the table below.

| Component | Role | Rationale/Function |

| This compound (BMA) | Monomer | Provides the primary structural backbone of the polymer shell. The long alkyl chain contributes to the hydrophobic character necessary for partitioning into the vesicle bilayer. |

| tert-Butyl methacrylate (t-BMA) | Co-monomer | Incorporated into the polymer structure to modify shell properties. |

| Ethylene glycol dimethacrylate (EGDMA) | Cross-linker | Forms covalent bonds between polymer chains, ensuring the structural integrity and robustness of the resulting nanocapsule. acs.org |

| 2,2-Dimethoxy-2-phenylacetophenone (DMPA) | Photoinitiator | Initiates the radical polymerization of the methacrylate monomers upon exposure to UV light. acs.org |

| 1,2-Dimyristoyl-sn-glycero-3-phosphocholine (DMPC) | Scaffold | Forms the self-assembled vesicle template that directs the shape and size of the nanocapsules. acs.org |

This table is generated based on data from a liposome-templated synthesis protocol for polymer nanocapsules. acs.org

Liquid Crystalline Polymer Membrane Design

This compound serves as a crucial starting material in the design of advanced liquid crystalline (LC) polymer membranes. nih.govacs.org While not typically a liquid crystal itself, it is used in the synthesis of more complex, polymerizable LC monomers (mesogens) that possess desired self-assembling properties. nih.govacs.orgresearchgate.net For instance, this compound can be reacted with molecules like 4,4'-biphenol in the initial step of synthesizing a functional monoacrylate LC monomer. nih.govacs.org

The general design and fabrication process for these membranes involves creating a homogeneous mixture of the custom-synthesized LC monomers, a diacrylate LC cross-linker, a photoinitiator, and an inhibitor. nih.govacs.org This LC mixture is then heated above its clearing point to the isotropic phase and introduced into a thin cell, typically composed of two glass plates separated by spacers of a defined thickness (e.g., 20 µm). acs.orgacs.org The filling is often accomplished via capillary suction. acs.orgacs.org Once the cell is filled, the mixture is cooled to a specific temperature that corresponds to a desired LC phase (e.g., nematic or smectic). acs.org The self-assembly of the LC monomers within the cell creates a highly ordered nanostructure. Subsequent photopolymerization, initiated by UV light, cross-links the aligned monomers, permanently fixing the liquid crystalline morphology and resulting in a robust, free-standing polymer membrane after the cell is opened. nih.govtue.nl The properties of the final membrane can be precisely tuned by adjusting the weight ratio of the constituent monomers in the initial mixture. acs.org

Control of Molecular Order and Orientation in Membranes

A key advantage of using LC-based systems is the ability to exert precise control over both the molecular order and the spatial orientation of the mesogens, which in turn dictates the final membrane architecture and properties. tue.nl

Control of Molecular Order: The degree of positional and orientational order in the membrane, known as the mesophase, is controlled by the temperature at which polymerization is carried out. acs.org By holding the LC mixture at different temperatures, distinct morphologies can be achieved from the same chemical composition. acs.orgtue.nlcore.ac.uk

Isotropic Phase: Polymerizing at a high temperature above the clearing point of the LC mixture results in a completely disordered, or isotropic, morphology. acs.orgtue.nl

Nematic Phase: Polymerizing at a temperature corresponding to the nematic phase yields a structure where the molecules have long-range orientational order but no long-range positional order. acs.orgtue.nl

Smectic Phase: Cooling further to a smectic phase temperature before polymerization creates a lamellar structure with a higher degree of order, where molecules are arranged in layers. acs.orgtue.nlcore.ac.uk

Control of Molecular Orientation: The collective alignment of the LC domains with respect to the membrane surfaces can also be directed. This is typically achieved by surface-mediated alignment using specially treated glass plates for the fabrication cell. acs.orgtue.nl

Planar Alignment: This orientation, where the long axes of the LC molecules are aligned parallel to the membrane surface, is achieved by using glass plates coated with a mechanically rubbed polyimide layer. acs.org For a smectic C phase, this results in lamellar structures that are oriented parallel to the direction of permeation. tue.nl

Homeotropic Alignment: This orientation, where the LC molecules align perpendicular to the membrane surface, can be achieved using other surface treatments. In a smectic phase, this creates lamellar structures that are positioned perpendicularly to the permeation direction. tue.nl

The successful control over these features is confirmed using characterization techniques like Wide-Angle and Medium-Angle X-ray Scattering (WAXS/MAXS), which provide detailed information about the molecular arrangement. tue.nlcore.ac.uktue.nl The ability to dictate both order and orientation is critical, as it profoundly influences the membrane's performance characteristics, such as gas permeability and selectivity. researchgate.nettue.nl

| Controlled Property | Method of Control | Resulting Morphologies | Characterization |

| Molecular Order | Polymerization Temperature | Isotropic (e.g., 130 °C), Nematic Cybotactic (e.g., 114 °C), Smectic C (e.g., 104 °C) acs.orgtue.nl | WAXS, MAXS tue.nlcore.ac.uk |

| Molecular Orientation | Surface Alignment Layers in Cell | Planar: LC directors parallel to surface (using rubbed polyimide). Homeotropic: LC directors perpendicular to surface. acs.orgtue.nl | WAXS, MAXS tue.nlcore.ac.uk |

This table summarizes the methods used to control the supramolecular structure of liquid crystalline polymer membranes based on published research findings. acs.orgacs.orgtue.nlcore.ac.uktue.nl

Characterization Methodologies for 11 Bromoundecyl Methacrylate and Its Polymeric Derivatives

Spectroscopic Analysis

Spectroscopic techniques are indispensable for elucidating the molecular structure and identifying the functional groups present in both the monomer and the resulting polymers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a powerful, non-destructive tool for providing detailed information about the molecular structure, dynamics, and environment of the nuclei within a sample.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a fundamental technique for confirming the structure of 11-bromoundecyl methacrylate (B99206). The chemical shifts (δ) of the protons are indicative of their local electronic environment. For instance, the vinyl protons of the methacrylate group typically appear at distinct chemical shifts, confirming the presence of the polymerizable double bond. mdpi.com The methylene (B1212753) protons adjacent to the ester oxygen and the bromine atom also exhibit characteristic signals. doi.org

In the context of its polymeric derivatives, such as poly(11-bromoundecyl methacrylate), ¹H NMR is crucial for verifying the success of the polymerization. The disappearance or significant reduction of the vinyl proton signals is a clear indicator of polymer formation. Furthermore, the technique can provide insights into the tacticity (the stereochemical arrangement of chiral centers) of the polymer chain, which influences the material's physical properties. researchgate.net

Below is a representative table of ¹H NMR chemical shifts for the monomer, this compound.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| =CH₂ (vinyl) | 6.10 | s | - |

| =CH₂ (vinyl) | 5.54 | s | - |

| O-CH₂ | 4.14 | t | 6.7 |

| Br-CH₂ | 3.41 | t | 6.9 |

| C(=C)-CH₃ | 1.94 | s | - |

| Alkyl Chain (-CH₂-) | 1.24-1.81 | m | - |

| Note: Data compiled from representative spectra. Actual values may vary based on solvent and experimental conditions. doi.org |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed map of the carbon skeleton. Each unique carbon atom in this compound and its polymers gives rise to a distinct signal. Key resonances include the carbonyl carbon of the ester group, the carbons of the vinyl group, and the carbons of the long alkyl chain, including the one bonded to the bromine atom. tue.nl

For poly(this compound), ¹³C NMR is instrumental in analyzing the polymer's microstructure. The chemical shifts of the quaternary and carbonyl carbons can be sensitive to the stereochemical arrangement (isotactic, syndiotactic, atactic) of the monomer units along the polymer chain. measurlabs.comresearchgate.net

A summary of typical ¹³C NMR chemical shifts for related methacrylate polymers is presented in the table below.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O (carbonyl) | ~166 |

| C=CH₂ (vinyl) | ~130 |

| C=CH₂ (vinyl) | ~128 |

| O-CH₂ | ~64 |

| Br-CH₂ | ~34 |

| C(=C)-CH₃ | ~18 |

| Alkyl Chain (-CH₂-) | ~25-32 |

| Note: Data is generalized from similar structures. tue.nlnih.gov Specific values for this compound may differ. |

For complex structures like polymers, one-dimensional NMR spectra can become crowded and difficult to interpret. Two-dimensional (2D) NMR techniques provide greater resolution by correlating different nuclei.

Heteronuclear Single Quantum Coherence (HSQC) experiments correlate directly bonded protons and carbons, aiding in the unambiguous assignment of both ¹H and ¹³C signals. mdpi.comslu.se Multiplicity-edited HSQC can further distinguish between CH, CH₂, and CH₃ groups. slu.se

Total Correlation Spectroscopy (TOCSY) reveals correlations between all protons within a spin system, allowing for the identification of protons belonging to the same monomer unit. slu.seiupac.org

Rotating Frame Overhauser Effect Spectroscopy (ROESY) provides information about the spatial proximity of nuclei. In the context of polymers, ROESY can be used to study the conformation and arrangement of monomer units in solution. nih.gov

These advanced 2D NMR methods are particularly valuable for detailed microstructural analysis of copolymers and for understanding the three-dimensional structure of polymers in solution. researchgate.netiupac.org

13C NMR Spectroscopy for Carbon Backbone and Functional Group Analysis

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and sensitive technique for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound shows characteristic absorption bands corresponding to its key structural features.

Upon polymerization, the most significant change observed in the FT-IR spectrum is the disappearance or significant decrease in the intensity of the C=C stretching vibration, confirming the conversion of the monomer into the polymer. nih.gov The other characteristic peaks, such as the C=O stretch, remain in the spectrum of the polymer. researchgate.net

The table below lists the main FT-IR absorption bands for this compound.

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| C=O Stretch (ester) | ~1720 | Strong |

| C=C Stretch (alkene) | ~1636 | Medium |

| C-O Stretch (ester) | ~1160 | Strong |

| C-Br Stretch | ~600 | Medium-Weak |

| Note: Values are approximate and can be influenced by the sample state and measurement conditions. nih.gov |

Mass Spectrometry (e.g., MALDI-TOF MS, ESI-MS) for Molecular Weight and Composition

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is employed to determine the molecular weight of the monomer and to analyze the molecular weight distribution of its polymeric derivatives.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique suitable for analyzing the monomer and smaller oligomers. It can provide precise molecular weight information and can be used to confirm the presence of the bromine atom through its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br). mdpi.comresearchgate.net For brominated compounds, negative-ion ESI can be particularly effective. researchgate.net

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is the preferred method for determining the molecular weight and molecular weight distribution of high molecular weight polymers. tue.nlnih.govnih.gov This technique allows for the characterization of the polymer chains, including the identification of end groups and the calculation of average molecular weights (Mn, Mw) and the polydispersity index (PDI).

The analysis of polymers by MALDI-TOF MS can sometimes be challenging, and the choice of matrix and solvent is critical for obtaining a good signal. researchgate.net

Chromatographic Analysis

Chromatographic techniques are indispensable for assessing the purity of the this compound monomer and determining the molecular weight characteristics of its polymers.

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) for Molecular Weight Distribution

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a fundamental technique for characterizing the molecular weight distribution of polymers derived from this compound. This method separates polymer chains based on their hydrodynamic volume in solution, allowing for the determination of number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn). google.comgoogle.com

The choice of solvent and instrumental setup is critical for accurate GPC/SEC analysis. For instance, chloroform (B151607) and tetrahydrofuran (B95107) (THF) are commonly used as the mobile phase. clemson.educsic.es Detection can be achieved using a combination of a refractometer and a UV detector. rsc.org In some cases, hexafluoro-2-propanol has been used as the eluent for analyzing poly(this compound) homopolymers. google.com

Research has shown that the molecular weight of polymers synthesized from this compound can be controlled, for example, through techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. google.com This control is reflected in the GPC/SEC data, which can show a linear increase in molecular weight with monomer conversion and relatively low polydispersity values, typically in the range of 1 to 1.5. google.com

Table 1: GPC/SEC Analysis of Poly(this compound) and Related Copolymers

| Polymer System | Mn (Da) | Mw (Da) | PDI | Solvent | Reference |

|---|---|---|---|---|---|

| Poly(ILBr) Homopolymer | 55,800 | 369,000 | 6.61 | Hexafluoro-2-propanol | google.com |

| Poly(ILBr) Homopolymer | 78,500 | 250,000 | 3.18 | Hexafluoro-2-propanol | google.com |

| Poly(Styrene-b-AEBIm-TFSI) | - | - | <1.5 | - | google.com |

| Poly(methyl methacrylate) standards | - | - | - | THF | csic.es |

| Poly(St-b-BrEA) precursor | - | - | - | - | google.com |